

Methyl 2-(benzofuran-2-yl)acetate: A Versatile Scaffold for Pharmaceutical Innovation

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Compound of Interest

Compound Name: **Methyl 2-(benzofuran-2-yl)acetate**

Cat. No.: **B3022460**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Among the myriad of benzofuran-based building blocks, **methyl 2-(benzofuran-2-yl)acetate** stands out as a particularly versatile precursor for the synthesis of complex pharmaceutical agents. Its strategic placement of a reactive ester group on the benzofuran core allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of **methyl 2-(benzofuran-2-yl)acetate** as a key building block in drug discovery, detailing its synthesis, derivatization, and the pharmacological activities of its derivatives, with a focus on their interactions with key signaling pathways.

Synthesis of Methyl 2-(benzofuran-2-yl)acetate

The synthesis of the **methyl 2-(benzofuran-2-yl)acetate** core can be achieved through several established routes. One common and efficient method is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin.[3] Another widely used approach involves the reaction of a salicylaldehyde derivative with an appropriate C2 synthon.

Experimental Protocol: Synthesis via Perkin Rearrangement of 3-Bromocoumarin

This protocol is adapted from the general principles of the Perkin rearrangement.[\[3\]](#)

Step 1: Synthesis of 3-Bromocoumarin from Coumarin

- To a solution of coumarin (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).
- Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield 3-bromocoumarin.

Step 2: Perkin Rearrangement to Benzofuran-2-carboxylic acid

- Dissolve 3-bromocoumarin (1 equivalent) in ethanol or methanol.
- Add a solution of sodium hydroxide (2-3 equivalents) in water.
- Heat the mixture to reflux for 2-3 hours.
- Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to obtain benzofuran-2-carboxylic acid.

Step 3: Esterification to **Methyl 2-(benzofuran-2-yl)acetate**

- Suspend benzofuran-2-carboxylic acid (1 equivalent) in methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

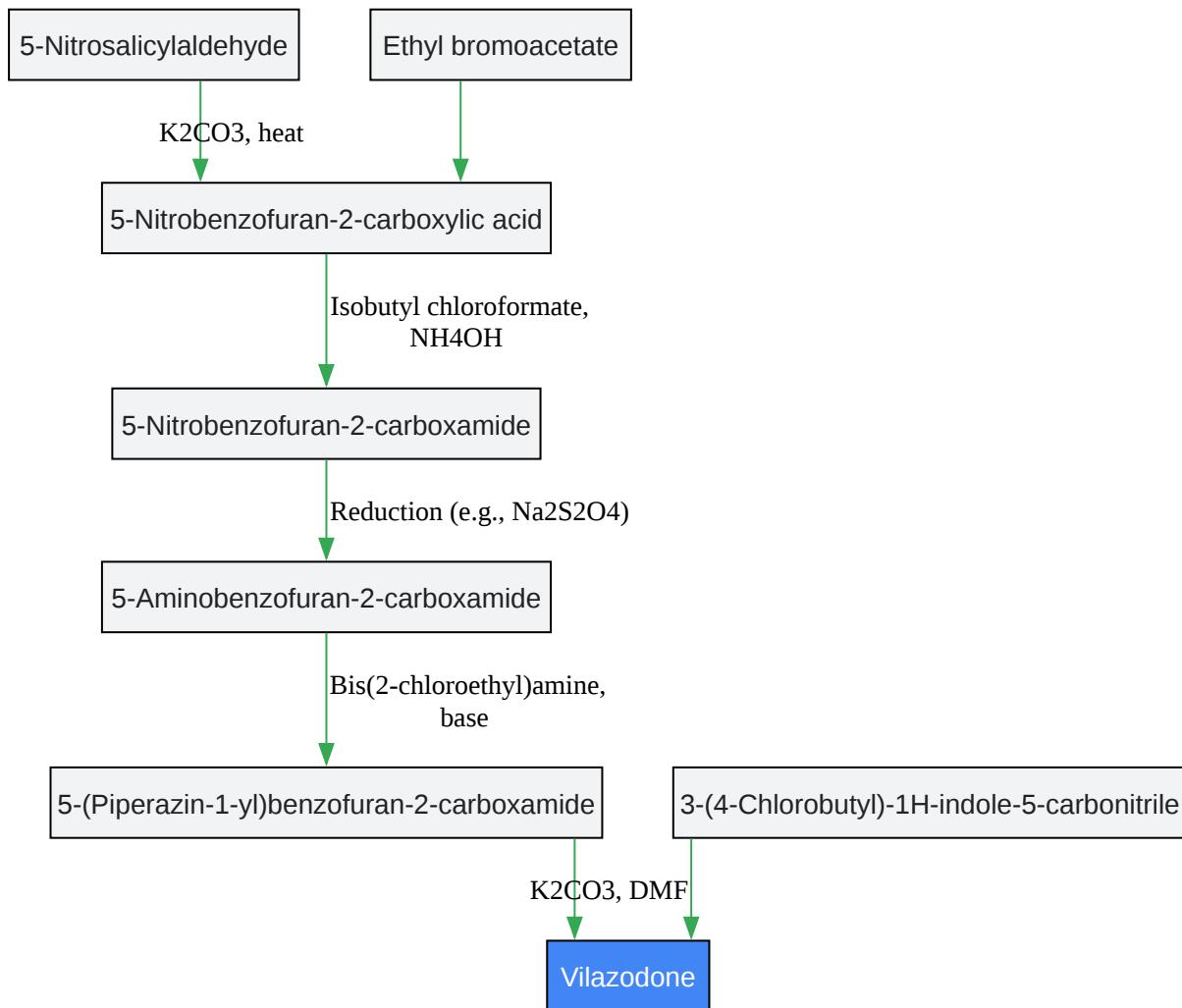
- After completion, cool the mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **methyl 2-(benzofuran-2-yl)acetate**.

Application in the Synthesis of Pharmaceuticals

The utility of the benzofuran-2-yl acetic acid scaffold is exemplified in the synthesis of several marketed drugs. The following sections detail the synthesis of Vilazodone and Amiodarone, highlighting the integration of the benzofuran core.

Vilazodone: A Serotonin Reuptake Inhibitor and 5-HT1A Receptor Partial Agonist

Vilazodone is an antidepressant whose synthesis can involve a benzofuran-2-carboxamide intermediate, a close derivative of **methyl 2-(benzofuran-2-yl)acetate**.^{[4][5][6]}

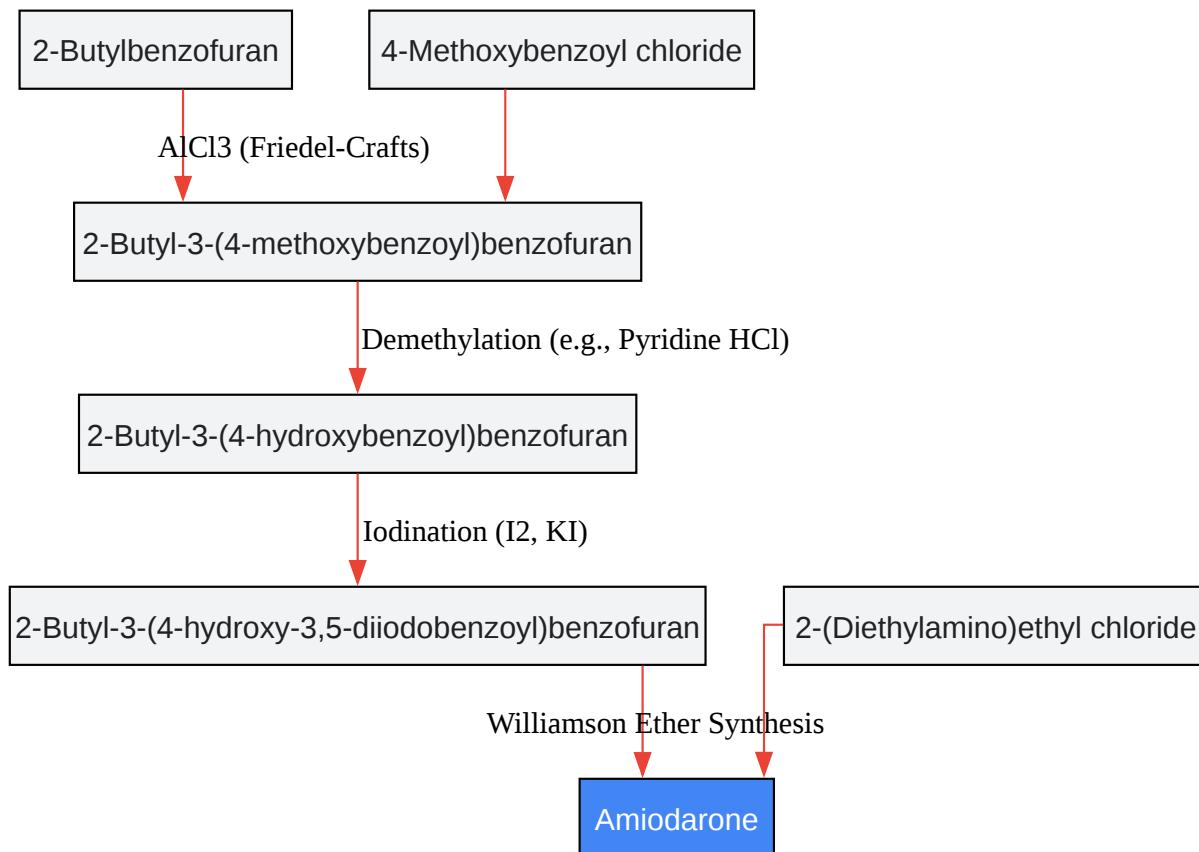
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Synthetic outline for Vilazodone.

Amiodarone: An Antiarrhythmic Agent

Amiodarone is a potent antiarrhythmic drug characterized by a 2-butyl-3-benzoylbenzofuran core. Its synthesis showcases the construction and subsequent functionalization of the

benzofuran ring.[1][7]



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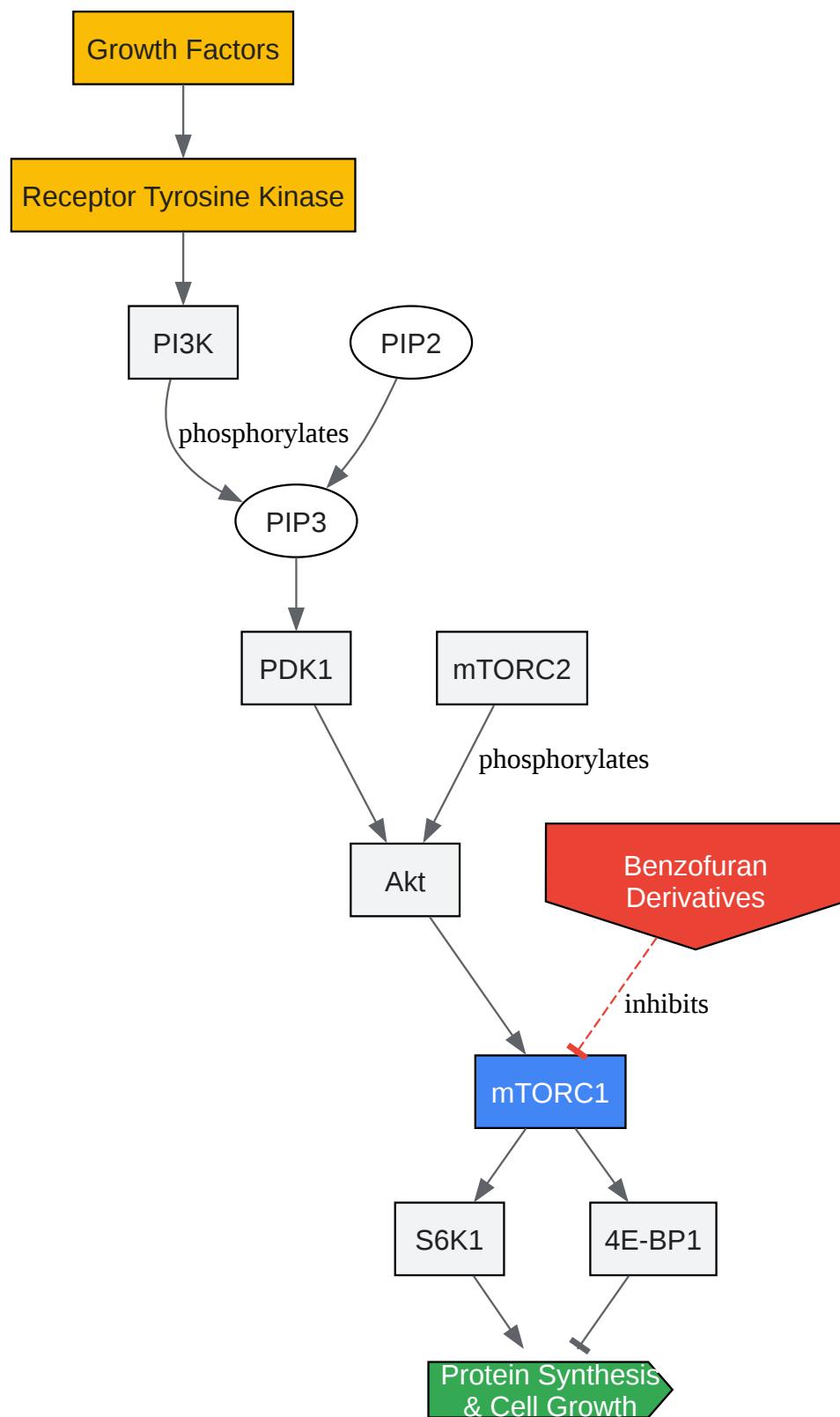
Synthetic outline for Amiodarone.

Biological Activity and Mechanism of Action

Derivatives of **methyl 2-(benzofuran-2-yl)acetate** have shown significant activity in modulating key cellular signaling pathways implicated in cancer and inflammation, namely the mTOR, MAPK, and NF-κB pathways.

Inhibition of the mTOR Signaling Pathway

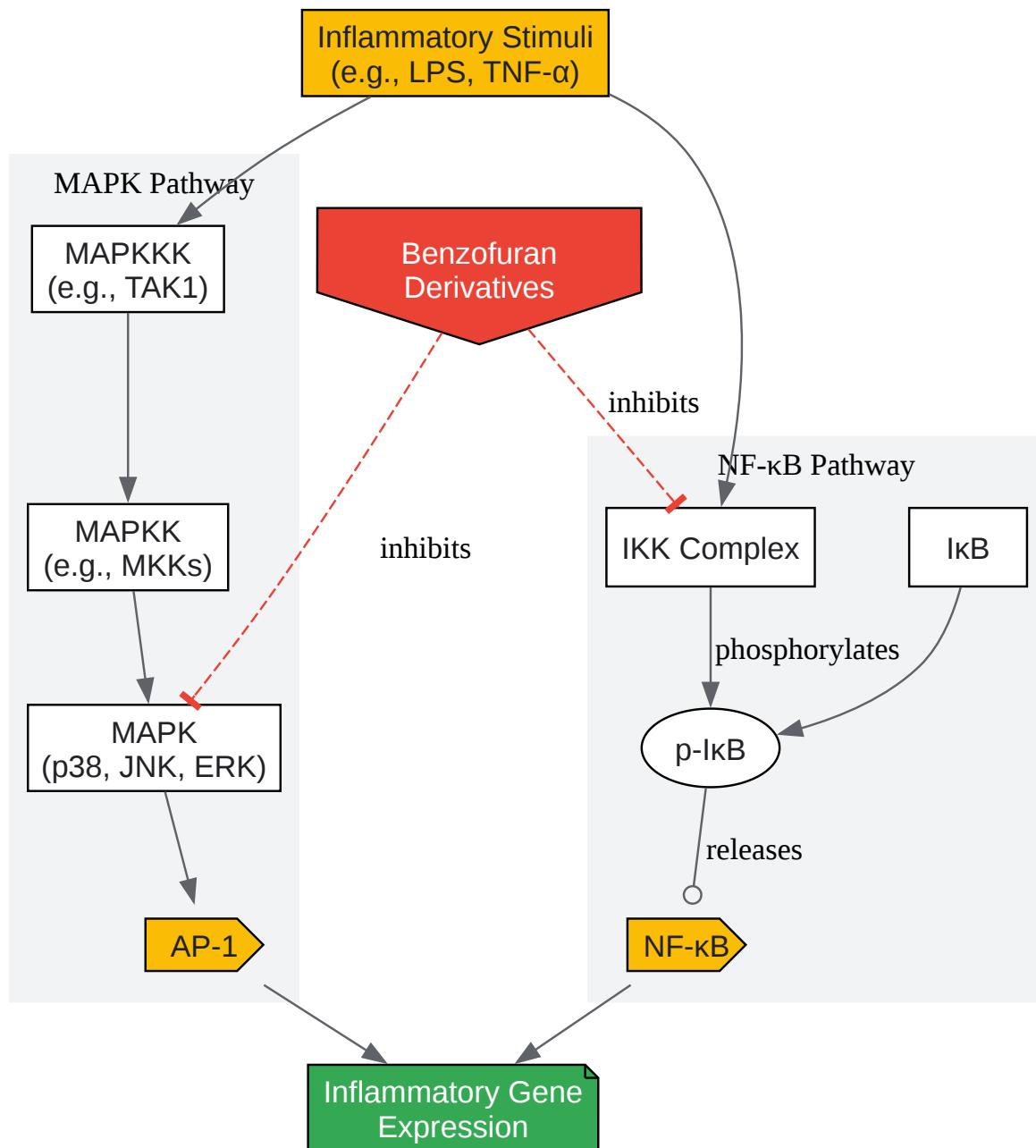
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[\[8\]](#)[\[9\]](#) Benzofuran derivatives have been identified as potent inhibitors of mTOR, often targeting the mTORC1 complex.[\[9\]](#)[\[10\]](#)

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Inhibition of the mTOR pathway by benzofuran derivatives.

Modulation of the MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in the inflammatory response. Chronic activation of these pathways is associated with various inflammatory diseases and cancer. Certain benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting key components of these pathways, such as IKK, JNK, p38, and ERK.[11][12][13]



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Inhibition of MAPK and NF-κB pathways by benzofuran derivatives.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected benzofuran derivatives, demonstrating their potential as therapeutic agents.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound ID	Cancer Cell Line	Target/Pathway	IC50 (μM)	Reference
Compound 26	MCF-7 (Breast)	PI3K/Akt/mTOR	0.057	[1]
Compound 36	MCF-7 (Breast)	PI3K/Akt/mTOR	0.051	[1]
Compound 9	SQ20B (Head and Neck)	mTORC1	0.46	[8]
MCC1019	A549 (Lung)	AKT	16.4	[14]
Compound 1	HL-60 (Leukemia)	Not Specified	0.1	[14]
Compound 5 (fluorinated)	Not Specified	uPA	0.43	[14]
Compound 11a	A549 (Lung)	Not Specified	0.12	[14]
Compound 13g	MCF-7 (Breast)	Not Specified	1.287	[15]
Compound 33d	A-549 (Lung)	Not Specified	2.74	[15]

Table 2: Anti-Inflammatory and Other Activities of Benzofuran Derivatives

Compound ID	Assay/Target	Activity	IC50 (μM)	Reference
Compound 5d	NO Production (RAW 264.7 cells)	Inhibition	52.23 ± 0.97	[11]
Vilazodone	Serotonin Reuptake	Inhibition	0.0016	[8]
Vilazodone	5-HT1A Receptor	Binding	0.0021	[8]
Amiodarone	hCA-I	Inhibition	910	[6]
Amiodarone	hCA-II	Inhibition	410	[6]
DK-1014	IL-6 Production	Inhibition	16.19	[16]
Moracin C	BChE	Inhibition	27.9	[17]
Moracin N	BChE	Inhibition	13.5	[17]

Conclusion

Methyl 2-(benzofuran-2-yl)acetate is a valuable and versatile building block in the design and synthesis of novel pharmaceuticals. Its straightforward synthesis and the reactivity of its ester functionality provide a gateway to a diverse range of complex molecules with significant therapeutic potential. The demonstrated ability of its derivatives to modulate key signaling pathways, such as mTOR, MAPK, and NF-κB, underscores the importance of the benzofuran scaffold in addressing a variety of diseases, including cancer and inflammatory disorders. Further exploration of the chemical space around this core structure holds great promise for the discovery of next-generation therapeutics.

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